Hydrogen Bond Donor Count: Absence of HBD in Target Compound vs. Primary Aniline Analogs
The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the fully substituted N,N-dimethylamino group on the para-phenyl ring [1]. In contrast, the closest structural analog—4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 701251-76-5)—contains a primary amine with HBD = 1 [2]. This single-donor difference is known to correlate with improved passive membrane permeability and CNS penetration potential in compound series where LogP is already favorable [3]. For researchers screening CNS-targeted compound libraries, the zero-HBD feature is a key differentiator in selecting compounds with reduced susceptibility to P-glycoprotein efflux and enhanced brain partitioning relative to primary aniline-bearing analogs.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amine; no exchangeable proton on the aniline nitrogen) |
| Comparator Or Baseline | 4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 701251-76-5): HBD = 1 (primary amine) [2] |
| Quantified Difference | ΔHBD = 1 (absolute difference; the target compound lacks the HBD entirely vs. analog possessing one HBD) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) per standard cheminformatics methodology [1] |
Why This Matters
Reducing hydrogen bond donor count by 1 while retaining comparable acceptor capacity directly improves predicted blood-brain barrier permeation, a critical parameter for CNS drug discovery programs selecting among triazolo-thiadiazole screening candidates.
- [1] PubChem Compound Summary for CID 91684465, Computed Properties section: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summary for 4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CID linked to CAS 701251-76-5). Computed HBD = 1. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
